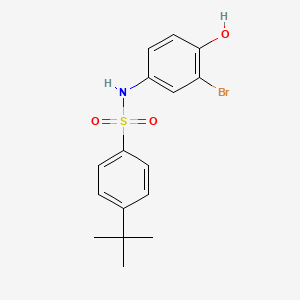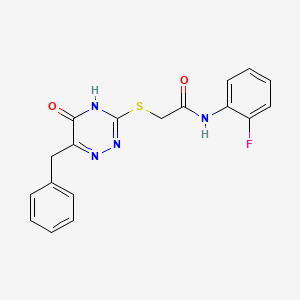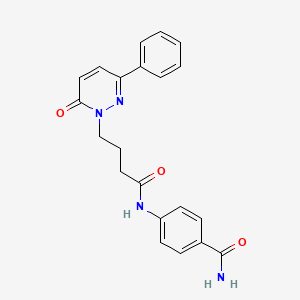![molecular formula C19H19FN2O4S B2978881 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 895448-78-9](/img/structure/B2978881.png)
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene core is a common feature in many organic compounds and is known for its aromaticity . The methoxyethyl and dimethoxy groups are likely to contribute to the overall polarity of the molecule .Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine derivatives with significant potential for photodynamic therapy (PDT) applications. These derivatives exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through PDT. Their effectiveness as Type II photosensitizers, which operate via the generation of singlet oxygen when activated by light, underscores their potential in medical applications, especially in targeting cancerous cells with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) developed fluorobenzamides incorporating thiazole and thiazolidine rings, demonstrating promising antimicrobial properties. Through microwave-induced synthesis and subsequent evaluation against various bacterial and fungal strains, they identified compounds with significant inhibitory activities, highlighting the role of the fluorine atom in enhancing antimicrobial efficacy. This research presents a foundation for developing new antimicrobial agents that could address the growing challenge of antibiotic resistance (Desai, Rajpara, & Joshi, 2013).
Cancer Research and Drug Development
In the realm of cancer research and potential therapeutic applications, compounds structurally related to "(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide" have been explored for their ability to interact with cellular targets and induce antiproliferative effects. Studies have focused on developing novel compounds that can modulate the activity of various cellular receptors or enzymes, potentially leading to new cancer therapies. For example, research on benzamide analogues and their affinity for sigma receptors indicates the potential for using these compounds in imaging and treatment strategies for solid tumors, leveraging their ability to differentiate between cancerous and normal tissue (Tu et al., 2007).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their photophysical and electrochemical properties . These compounds have shown characteristics of excited state intramolecular proton transfer (ESIPT), resulting in unique emission properties
Biochemical Pathways
Compounds with similar structures have been used in the development of organic light-emitting diodes (oleds), indicating a potential role in optoelectronic applications .
Result of Action
Similar compounds have shown significant emission properties due to esipt, which could be a potential result of this compound’s action .
Action Environment
It has been noted that the esipt reaction of similar compounds can be gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could be influenced by the polarity of its environment.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-9-8-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-4-6-13(20)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSTVYYOBKYWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)
![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)
